Lipophilicity-Driven Differentiation of 5-Butyl-1H-benzo[d]imidazole Against 5-Methyl and 5-Ethyl Analogs
The 5-butyl substitution confers a LogP of 3.44–3.57, which represents a quantifiable and intermediate lipophilicity that distinguishes it from shorter-chain analogs such as 5-methyl-1H-benzimidazole (estimated LogP ~1.8–2.0) and 5-ethyl-1H-benzimidazole (estimated LogP ~2.5) [1]. This difference translates to a calculated ~30-fold higher octanol–water partition coefficient relative to the 5-methyl congener, directly impacting passive membrane diffusion rates in cellular assays [2]. The observed LogP positions the compound within the optimal 'drug-like' lipophilicity window (LogP 1–5) while offering enhanced retention time in reversed-phase HPLC separations compared to less lipophilic benzimidazoles [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.44–3.57 (calculated ACD/LogP; experimental LogP) |
| Comparator Or Baseline | 5-Methyl-1H-benzimidazole (estimated LogP ~1.8–2.0); 5-Ethyl-1H-benzimidazole (estimated LogP ~2.5) |
| Quantified Difference | ~30-fold higher partition coefficient vs. 5-methyl analog (based on LogP difference of ~1.5 units) |
| Conditions | Octanol-water partition; computational predictions based on fragment-based algorithms |
Why This Matters
This lipophilicity benchmark enables researchers to select a compound with predictable membrane permeability for cell-based assays without the aggregation risks associated with longer-chain (e.g., hexyl) analogs.
- [1] 5-Butyl-1H-benzimidazole, LogP Data. ChemSrc (CAS 87353-76-2) and ChemSpider (MFCD28139044). View Source
- [2] Relationship between the lipophilicity and antifungal activity of some benzimidazole derivatives. Characterisation and Application of Biomolecules, 2020. View Source
- [3] Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. View Source
